molecular formula C15H12ClN3O B11540707 1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11540707
M. Wt: 285.73 g/mol
InChI Key: LJOXZVBJYQHSSP-GIJQJNRQSA-N
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Description

1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyridine ring, a chlorophenyl group, and a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-chlorobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Scientific Research Applications

1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various biological targets and pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.

Comparison with Similar Compounds

1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:

    2-[(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO]-1H-ISOINDOLE-1,3(2H)-DIONE: This compound shares a similar chlorophenyl group but has a different heterocyclic core.

    (E)-1-(3/4-{[(E)-(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]AMINO}PHENYL)ETHAN-1-ONE OXIMES: These compounds have a similar chlorophenyl group and are studied for their antimicrobial activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure that exhibit similar biological activities and are used in drug discovery.

The uniqueness of 1-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

1-[(E)-(2-chlorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12ClN3O/c1-10-7-11(2)19(15(20)13(10)8-17)18-9-12-5-3-4-6-14(12)16/h3-7,9H,1-2H3/b18-9+

InChI Key

LJOXZVBJYQHSSP-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2Cl)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2Cl)C#N)C

Origin of Product

United States

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